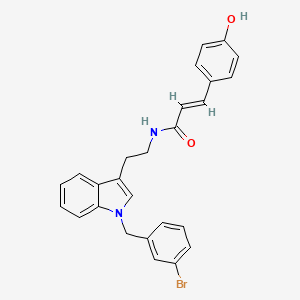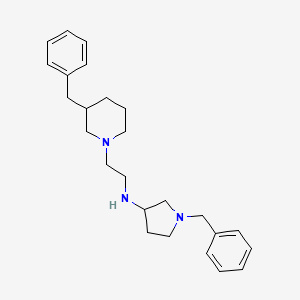
GluN2B-NMDAR antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GluN2B-NMDAR antagonist-1 is a selective antagonist that targets the GluN2B subunit of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit is particularly significant in various neurological disorders, making this compound a promising compound for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GluN2B-NMDAR antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
GluN2B-NMDAR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
GluN2B-NMDAR antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Investigated for its role in synaptic plasticity and neuronal signaling.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.
Industry: Utilized in the development of neuroprotective drugs and other pharmaceutical applications
Mechanism of Action
GluN2B-NMDAR antagonist-1 exerts its effects by selectively binding to the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, reducing calcium ion influx and preventing excitotoxicity. The molecular targets involved include the receptor’s ligand-binding domain and associated signaling pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Ifenprodil: Another GluN2B-selective antagonist with similar therapeutic potential.
Ketamine: A non-selective N-methyl-D-aspartate receptor antagonist with broader applications but more side effects.
Phencyclidine: A non-selective antagonist known for its psychoactive effects
Uniqueness
GluN2B-NMDAR antagonist-1 stands out due to its high selectivity for the GluN2B subunit, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for developing targeted treatments for neurological disorders .
Properties
Molecular Formula |
C26H23BrN2O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+ |
InChI Key |
CQRLHYONIXGPET-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)








